molecular formula C11H13ClF3NO B13495011 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride

3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B13495011
M. Wt: 267.67 g/mol
InChI Key: CDTAHDMDKIXIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO, MW 267.68 g/mol) is a pyrrolidine derivative featuring a trifluoromethoxy (OCF₃) substituent at the para position of the phenyl ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the OCF₃ group, which enhances metabolic stability and binding affinity in target interactions .

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H

InChI Key

CDTAHDMDKIXIAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. Common reagents used include trifluoromethoxybenzene and appropriate catalysts.

    Pyrrolidine Ring Formation: The intermediate is then reacted with pyrrolidine under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of trifluoromethoxyphenyl oxides.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted phenylpyrrolidine derivatives.

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

2-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO, MW 267.68 g/mol)

  • Key Difference : The trifluoromethoxy group is attached to the pyrrolidine ring at the 2-position instead of the 3-position.
  • Impact : Positional isomerism significantly alters steric interactions and receptor binding. For instance, 2-substituted analogs may exhibit reduced bioavailability due to hindered rotational freedom compared to 3-substituted derivatives .

Substituent Variations

Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃)

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO, MW 267.68 g/mol)

  • Key Difference : Replaces OCF₃ with a CF₃ group attached via an ether linkage.
Trifluoromethoxy (OCF₃) vs. Fluorine (F)

3-(4-Fluorophenyl)pyrrolidine hydrochloride (C₁₀H₁₃ClFN, MW 201.67 g/mol)

  • Key Difference : Substitutes OCF₃ with a single fluorine atom.
  • Impact : The smaller F group reduces steric bulk and electron-withdrawing effects, leading to weaker receptor interactions but improved synthetic accessibility .

Structural Modifications on the Pyrrolidine Ring

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (C₁₂H₁₄ClF₃N, MW 265.70 g/mol)

  • Key Difference : Incorporates a methyl group at the 3-position of the pyrrolidine ring.
  • This compound is noted for applications in kinase inhibition studies .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent Position MW (g/mol) logP* Key Applications
3-[4-(Trifluoromethoxy)phenyl]pyrrolidine HCl C₁₁H₁₃ClF₃NO OCF₃ 3 267.68 ~2.8 Receptor modulation
2-[4-(Trifluoromethoxy)phenyl]pyrrolidine HCl C₁₁H₁₃ClF₃NO OCF₃ 2 267.68 ~2.8 Positional isomer studies
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO CF₃ (ether-linked) 3 267.68 ~3.2 Enzyme inhibition
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl C₁₂H₁₄ClF₃N CF₃ + CH₃ 3 265.70 ~3.5 Kinase research
3-(4-Fluorophenyl)pyrrolidine HCl C₁₀H₁₃ClFN F 3 201.67 ~1.9 Lead optimization

*logP values estimated via computational models.

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • CAS Number : 2694734-34-2
  • Molecular Formula : C11H13ClF3NO
  • Molecular Weight : 267.7 g/mol
  • Purity : ≥ 95%

The biological activity of 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances the compound's electronic properties, influencing its binding affinity to receptors or enzymes. The pyrrolidine ring contributes to structural stability and facilitates interactions with biological targets, potentially affecting multiple signaling pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally related to 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride. For instance, a related compound demonstrated significant efficacy in various models of epilepsy, including the maximal electroshock (MES) and 6 Hz models, with median effective doses (ED50) reported at 45.6 mg/kg and 63.2 mg/kg respectively .

Pain Modulation

The compound has also shown promise in pain management. In preclinical models, it exhibited antiallodynic and antihyperalgesic effects comparable to established analgesics like pregabalin . Specifically, it was effective in formalin-induced tonic pain and oxaliplatin-induced neuropathic pain models.

Anti-inflammatory Properties

In addition to its anticonvulsant and analgesic effects, studies have reported anti-inflammatory activity for related compounds in models of carrageenan-induced inflammation . This suggests a broader therapeutic potential for managing inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivitiesReferences
4-(Trifluoromethoxy)phenylhydrazine hydrochloride Similar trifluoromethoxy groupAnticonvulsant
3-(Trifluoromethyl)pyrazole Trifluoromethyl instead of trifluoromethoxyAntinociceptive
Pregabalin Established analgesicAnticonvulsant, analgesic

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study evaluated the efficacy of a series of pyrrolidine derivatives, including those with trifluoromethoxy substitutions. The results indicated strong anticonvulsant activity with minimal toxicity at therapeutic doses .
  • Metabolic Stability : Investigations into metabolic pathways revealed that related compounds exhibited high metabolic stability in human liver microsomes, indicating favorable pharmacokinetic profiles that could enhance their therapeutic utility .
  • Cytochrome P450 Interaction : The influence on cytochrome P450 isoforms was assessed, showing that certain derivatives exhibited weak inhibition compared to reference inhibitors, suggesting a lower risk of drug-drug interactions .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride, and how can reaction conditions be scaled for laboratory versus industrial settings?

  • Methodological Answer : The synthesis typically involves coupling 4-(trifluoromethoxy)phenol with pyrrolidine derivatives under nucleophilic substitution conditions. A base such as K₂CO₃ and a polar aprotic solvent (e.g., DMF or acetonitrile) are often used, with heating to 80–100°C for 6–12 hours . For industrial scalability, continuous flow synthesis is recommended to improve yield consistency and reduce reaction time . Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Purity optimization requires recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for verifying the pyrrolidine ring conformation and trifluoromethoxy group placement. The aromatic protons appear as a doublet (J = 8.5 Hz) due to coupling with the para-substituted trifluoromethoxy group .
  • FT-IR : Confirms the presence of N–H stretches (2500–3000 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • HPLC-MS : Essential for assessing purity (>98%) and detecting byproducts like unreacted phenol or over-alkylated derivatives .

Q. How can researchers mitigate solubility challenges during in vitro biological assays for this compound?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility compared to the free base. For low solubility in buffer systems (e.g., PBS), co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations can enhance dissolution without compromising cell viability . Pre-saturation studies using dynamic light scattering (DLS) are recommended to assess aggregation .

Advanced Research Questions

Q. How can researchers address enantiomer separation challenges in the synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride, and what chiral resolution methods are recommended?

  • Methodological Answer : Enantiomer separation is critical for pharmacological studies. Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases resolves R/S configurations . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic mixture . X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) provides absolute configuration confirmation .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid clearance or metabolite interference (e.g., CYP450-mediated oxidation) .
  • Protein Binding Assays : Use equilibrium dialysis to measure free fraction availability, as high plasma protein binding may reduce in vivo efficacy .
  • Dose-Response Modeling : Apply Hill coefficient analysis to determine if in vitro potency (e.g., IC₅₀) aligns with in vivo effective doses, adjusting for bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethoxy group's role in target binding?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the trifluoromethoxy group with CF₃, OCF₃, or SCH₂F to evaluate electronic and steric effects on target affinity .
  • Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., serotonin receptors) to identify favorable hydrophobic or dipole interactions .
  • Crystallographic Data : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding site interactions .

Q. What experimental designs are suitable for evaluating the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, monitoring degradation via UPLC-MS. The trifluoromethoxy group is hydrolytically stable, but the pyrrolidine ring may undergo oxidation under acidic conditions .
  • Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and melting point shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.